molecular formula C9H8BrNO B2921998 6-Bromo-2,3-dihydro-1h-inden-1-one oxime CAS No. 1361193-25-0

6-Bromo-2,3-dihydro-1h-inden-1-one oxime

Cat. No.: B2921998
CAS No.: 1361193-25-0
M. Wt: 226.073
InChI Key: AAKSFBFMXXWCSH-PKNBQFBNSA-N
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Description

6-Bromo-2,3-dihydro-1H-inden-1-one oxime is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol It is known for its unique structure, which includes a bromine atom attached to an indanone oxime framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydro-1H-inden-1-one oxime typically involves the bromination of 2,3-dihydro-1H-inden-1-one followed by the formation of the oxime. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures .

After bromination, the resulting 6-bromo-2,3-dihydro-1H-inden-1-one is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime. This reaction is typically conducted in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydro-1H-inden-1-one oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2,3-dihydro-1H-inden-1-one oxime has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can lead to various biological outcomes, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3-dihydro-1H-inden-1-one oxime is unique due to the presence of both the bromine atom and the oxime groupThe bromine atom provides opportunities for halogen bonding, while the oxime group allows for hydrogen bonding and other interactions .

Properties

IUPAC Name

(NE)-N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-6-2-4-9(11-12)8(6)5-7/h1,3,5,12H,2,4H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKSFBFMXXWCSH-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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